molecular formula C16H19O2P B11989251 (2-Ethoxyethyl)diphenylphosphine oxide

(2-Ethoxyethyl)diphenylphosphine oxide

Cat. No.: B11989251
M. Wt: 274.29 g/mol
InChI Key: DJHRULHYHZYVCO-UHFFFAOYSA-N
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Description

(2-Ethoxyethyl)diphenylphosphine oxide is an organophosphorus compound with the molecular formula C16H19O2P. It is characterized by the presence of a phosphine oxide group attached to a diphenyl structure, with an ethoxyethyl substituent. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyethyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with ethoxyethyl halides under controlled conditions. One common method is the reaction of diphenylphosphine oxide with 2-chloroethyl ethyl ether in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyethyl)diphenylphosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form phosphine oxides with higher oxidation states.

    Reduction: It can be reduced back to the corresponding phosphine under specific conditions.

    Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher phosphine oxides, while reduction results in the formation of the corresponding phosphine.

Scientific Research Applications

(2-Ethoxyethyl)diphenylphosphine oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of (2-Ethoxyethyl)diphenylphosphine oxide involves its interaction with various molecular targets. The phosphine oxide group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound can interact with biological molecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine oxide: Lacks the ethoxyethyl group, making it less versatile in certain applications.

    Triphenylphosphine oxide: Contains three phenyl groups, offering different steric and electronic properties.

    (2-Methoxyethyl)diphenylphosphine oxide: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.

Uniqueness

(2-Ethoxyethyl)diphenylphosphine oxide is unique due to the presence of the ethoxyethyl group, which imparts specific reactivity and properties. This makes it a valuable compound for specialized applications in both research and industry.

Biological Activity

(2-Ethoxyethyl)diphenylphosphine oxide is an organophosphorus compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H17O2P
  • Molecular Weight : 260.27 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its phosphine oxide structure allows it to participate in redox reactions, which can influence cellular processes. The compound may exhibit:

  • Antioxidant Activity : By scavenging free radicals, it could mitigate oxidative stress in cells.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways or other metabolic processes.

Antimicrobial Properties

Research has indicated that phosphine oxides can possess antimicrobial properties. A study focusing on similar phosphine compounds revealed that they exhibited significant antibacterial activity against various strains of bacteria, suggesting that this compound may also have similar effects .

Anticancer Activity

Phosphorus-containing compounds are being explored for their anticancer potential. Preliminary studies suggest that this compound might inhibit cancer cell proliferation by inducing apoptosis or disrupting cell signaling pathways associated with tumor growth .

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A comparative study on phosphine oxides showed that derivatives exhibited varying degrees of antimicrobial efficacy. The results indicated a structure-activity relationship where modifications to the phosphine structure enhanced antimicrobial potency.
  • Anticancer Mechanisms :
    • In vitro studies demonstrated that certain phosphine oxides could induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways . Further research is required to elucidate the specific pathways affected by this compound.
  • Toxicity Assessments :
    • Toxicological evaluations have indicated that while some phosphine oxides exhibit low toxicity at certain doses, higher concentrations can lead to adverse effects such as increased salivation and lethargy in animal models . Understanding the dose-response relationship is crucial for assessing safety in therapeutic applications.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAntimicrobial ActivityAnticancer ActivityToxicity Level
This compoundModeratePotentialLow at low doses
Diphenylphosphine oxideHighModerateModerate
Triphenylphosphine oxideLowHighHigh

Properties

Molecular Formula

C16H19O2P

Molecular Weight

274.29 g/mol

IUPAC Name

[2-ethoxyethyl(phenyl)phosphoryl]benzene

InChI

InChI=1S/C16H19O2P/c1-2-18-13-14-19(17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3

InChI Key

DJHRULHYHZYVCO-UHFFFAOYSA-N

Canonical SMILES

CCOCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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